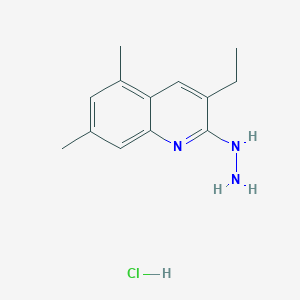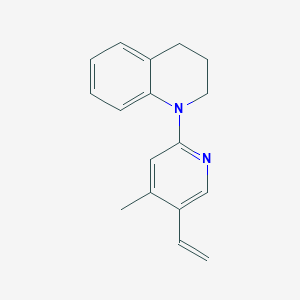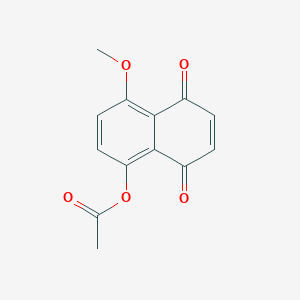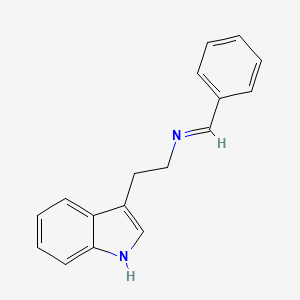
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₇N₃·HCl and a molecular weight of 251.76 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 5,7-Dimethyl-3-ethylquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Oxidation: 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline compounds.
科学的研究の応用
Chemistry: : In chemistry, 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: : In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It is particularly useful in proteomics research for labeling and identifying proteins .
Medicine: : Although not intended for therapeutic use, this compound is used in preclinical studies to investigate potential drug targets and mechanisms of action .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals .
作用機序
The mechanism of action of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group allows it to form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction is crucial in proteomics research for identifying and characterizing proteins .
類似化合物との比較
Similar Compounds
5,7-Dimethyl-3-ethylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical applications.
2-Hydrazinoquinoline: Similar structure but lacks the methyl and ethyl groups, affecting its reactivity and specificity.
3-Ethyl-2-hydrazinoquinoline: Similar but lacks the methyl groups, altering its chemical properties.
Uniqueness: : 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to the presence of both methyl and ethyl groups along with the hydrazino group. This combination enhances its reactivity and specificity in biochemical applications, making it a valuable tool in proteomics research .
特性
CAS番号 |
1170145-13-7 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
(3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChIキー |
TYCDQMVMMUHTEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)

![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)









![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)

